molecular formula C13H24ClNO3 B13341355 tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B13341355
M. Wt: 277.79 g/mol
InChI Key: HPVCWJXWGCGFDK-ZDUSSCGKSA-N
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Description

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a chloropropyl side chain, and a hydroxymethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the chloropropyl side chain through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via reduction reactions using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloropropyl side chain can be reduced to form propyl derivatives.

    Substitution: The chlorine atom in the chloropropyl side chain can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the chlorine atom can produce a wide range of substituted derivatives.

Scientific Research Applications

tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and leading to changes in biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • tert-Butyl (S)-3-(3-bromopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(3-iodopropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(3-methylpropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloropropyl side chain, in particular, allows for a wide range of substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H24ClNO3

Molecular Weight

277.79 g/mol

IUPAC Name

tert-butyl (3S)-3-(3-chloropropyl)-3-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24ClNO3/c1-12(2,3)18-11(17)15-8-6-13(9-15,10-16)5-4-7-14/h16H,4-10H2,1-3H3/t13-/m0/s1

InChI Key

HPVCWJXWGCGFDK-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CCCCl)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCCCl)CO

Origin of Product

United States

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